molecular formula C8H15N B13183234 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine CAS No. 1780507-10-9

2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine

Cat. No.: B13183234
CAS No.: 1780507-10-9
M. Wt: 125.21 g/mol
InChI Key: ATONPUNYALKIJC-UHFFFAOYSA-N
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Description

2-{Bicyclo[310]hexan-3-yl}ethan-1-amine is an organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for bulk production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents to convert functional groups into less oxidized forms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1780507-10-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(3-bicyclo[3.1.0]hexanyl)ethanamine

InChI

InChI=1S/C8H15N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1-5,9H2

InChI Key

ATONPUNYALKIJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)CCN

Origin of Product

United States

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